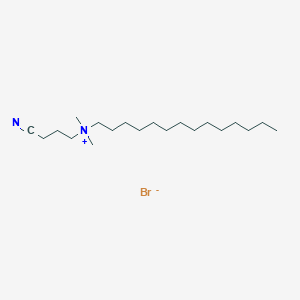![molecular formula C24H36P2 B14274540 ([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane] CAS No. 150086-11-6](/img/structure/B14274540.png)
([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
([1,1’-Biphenyl]-4,4’-diyl)bis[di(propan-2-yl)phosphane]: is an organophosphorus compound that features a biphenyl backbone with two di(propan-2-yl)phosphane groups attached at the 4 and 4’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4,4’-diyl)bis[di(propan-2-yl)phosphane] typically involves the reaction of 4,4’-dibromobiphenyl with di(propan-2-yl)phosphane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide and a palladium catalyst. The reaction conditions often include heating the mixture to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of ([1,1’-Biphenyl]-4,4’-diyl)bis[di(propan-2-yl)phosphane] may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and automated processes can further enhance the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: ([1,1’-Biphenyl]-4,4’-diyl)bis[di(propan-2-yl)phosphane] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphane groups are replaced by other functional groups.
Coordination: The compound can coordinate with transition metals to form complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Substitution: Reagents such as or can be used for substitution reactions.
Coordination: Transition metals like , , and are often used to form coordination complexes.
Major Products:
Phosphine oxides: from oxidation reactions.
Substituted biphenyl derivatives: from substitution reactions.
Metal-phosphane complexes: from coordination reactions.
Aplicaciones Científicas De Investigación
Chemistry: ([1,1’-Biphenyl]-4,4’-diyl)bis[di(propan-2-yl)phosphane] is used as a ligand in coordination chemistry to stabilize metal complexes, which are crucial in catalysis and materials science.
Biology and Medicine: The compound’s ability to form stable complexes with metals makes it useful in designing metal-based drugs and diagnostic agents.
Industry: In industrial applications, ([1,1’-Biphenyl]-4,4’-diyl)bis[di(propan-2-yl)phosphane] is used in the development of catalysts for various chemical processes, including polymerization and hydrogenation reactions.
Mecanismo De Acción
The mechanism by which ([1,1’-Biphenyl]-4,4’-diyl)bis[di(propan-2-yl)phosphane] exerts its effects is primarily through its ability to act as a ligand and form complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include the metal centers in the complexes, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps.
Comparación Con Compuestos Similares
- Triphenylphosphine
- Tris(2,4-di-tert-butylphenyl)phosphite
- Bis(diphenylphosphino)methane
Comparison: ([1,1’-Biphenyl]-4,4’-diyl)bis[di(propan-2-yl)phosphane] is unique due to its biphenyl backbone, which provides a rigid and sterically demanding environment. This can influence the reactivity and stability of the metal complexes formed with this ligand, making it distinct from other phosphane ligands like triphenylphosphine and bis(diphenylphosphino)methane .
Propiedades
Número CAS |
150086-11-6 |
|---|---|
Fórmula molecular |
C24H36P2 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
[4-[4-di(propan-2-yl)phosphanylphenyl]phenyl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C24H36P2/c1-17(2)25(18(3)4)23-13-9-21(10-14-23)22-11-15-24(16-12-22)26(19(5)6)20(7)8/h9-20H,1-8H3 |
Clave InChI |
BULCEZFRMOKVRK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(C1=CC=C(C=C1)C2=CC=C(C=C2)P(C(C)C)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


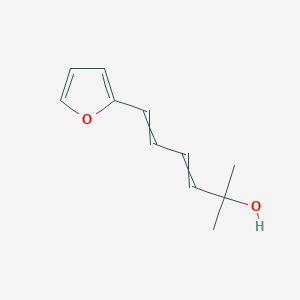
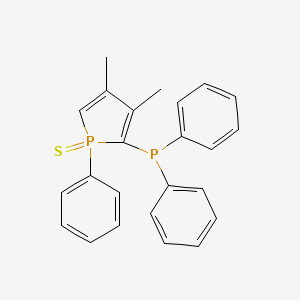


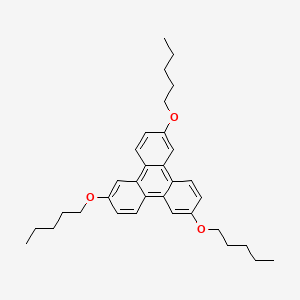
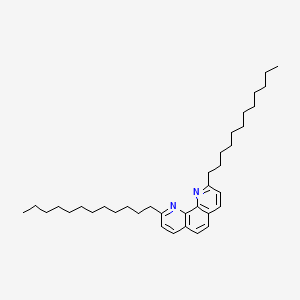
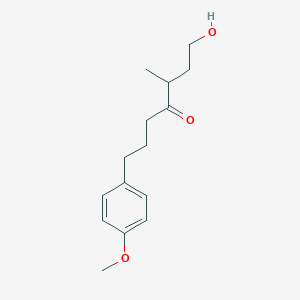
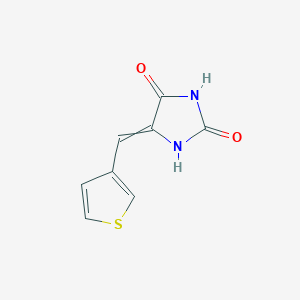

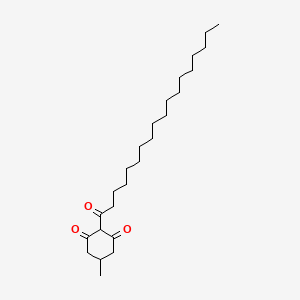
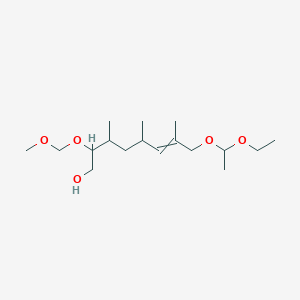
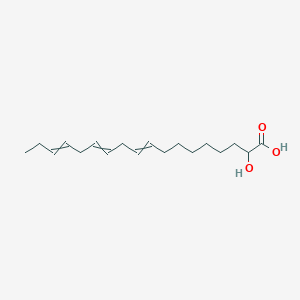
![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)
